
Chemical structure and properties of YKL-1-116

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: YKL-1-116

Cat. No.: B10817727 Get Quote

YKL-1-116: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure,

properties, and biological activity of YKL-1-116, a selective and covalent inhibitor of Cyclin-

Dependent Kinase 7 (CDK7). This document is intended to serve as a valuable resource for

researchers in oncology, cell biology, and drug discovery.

Chemical Structure and Properties
YKL-1-116 is a small molecule inhibitor characterized by a pyrrolidinopyrazole core.[1] Its

chemical structure and key properties are summarized below.

Chemical Structure:

(S)-3-((3-(4-acrylamidobenzamido)phenyl)amino)-N-(2-(dimethylamino)-1-phenylethyl)-6,6-

dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxamide

Table 1: Physicochemical and In Vitro Properties of YKL-1-116
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Property Value Reference

CAS Number 1957202-71-9 [2]

Molecular Formula C34H38N8O3 [2][3]

Molecular Weight 606.72 g/mol [2]

Appearance Solid [3]

Storage (Powder)
-20°C for 3 years; 4°C for 2

years
[2]

Storage (In solvent)
-80°C for 6 months; -20°C for 1

month
[2]

CDK7 IC50
7.6 nM (in vitro, biochemical

assay)
[4]

CDK9 IC50 > 1 µM [4]

CDK2 IC50 1.1 µM [4]

CHK2 IC50 7.4 nM [4]

FGR IC50 5.1 nM [4]

PRKCQ IC50 4.9 nM [4]

SRC IC50 3.9 nM [4]

Mechanism of Action and Signaling Pathway
YKL-1-116 is a selective and covalent inhibitor of CDK7.[1] CDK7 is a key regulator of two

fundamental cellular processes: cell cycle progression and transcription.[5][6][7]

Cell Cycle Control: As a component of the CDK-activating kinase (CAK) complex, CDK7

phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, which

are essential for driving the cell through different phases of the cell cycle.[5][6] Inhibition of

CDK7 by YKL-1-116 prevents the activation of these downstream CDKs, leading to cell

cycle arrest.[7]
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Transcriptional Regulation: CDK7 is also a subunit of the general transcription factor IIH

(TFIIH).[7] In this context, it phosphorylates the C-terminal domain (CTD) of RNA

Polymerase II (Pol II), a critical step for the initiation and elongation of transcription.[5] By

inhibiting the kinase activity of TFIIH-associated CDK7, YKL-1-116 can suppress the

transcription of genes, particularly those with super-enhancers that are often associated with

oncogenic drivers.[5]

The dual inhibition of cell cycle progression and transcription makes CDK7 an attractive target

for cancer therapy, and YKL-1-116 serves as a tool to probe these functions.
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CDK7 signaling pathways and the inhibitory action of YKL-1-116.

Experimental Protocols
While specific, detailed protocols for YKL-1-116 are not readily available in the public domain,

the following sections outline general methodologies for key experiments based on the

literature for CDK7 inhibitors.
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In Vitro Kinase Assay
This assay is used to determine the potency of YKL-1-116 against CDK7 and other kinases.

Materials:

Recombinant human CDK7/Cyclin H/MAT1 complex

Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)

ATP (radiolabeled [γ-32P]ATP or for non-radioactive assays)

Substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)

YKL-1-116 stock solution in DMSO

96-well plates

Phosphocellulose paper or other capture method

Scintillation counter or appropriate detection instrument

Procedure:

Prepare serial dilutions of YKL-1-116 in kinase buffer.

In a 96-well plate, add the kinase, substrate, and diluted YKL-1-116 or DMSO (vehicle

control).

Initiate the reaction by adding ATP.

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

Wash the phosphocellulose paper to remove unincorporated ATP.

Quantify the incorporated radioactivity using a scintillation counter.
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Calculate the percent inhibition for each concentration of YKL-1-116 and determine the IC50

value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay
This assay measures the effect of YKL-1-116 on the growth of cancer cell lines.

Materials:

Cancer cell line of interest (e.g., HCT116)

Complete cell culture medium

YKL-1-116 stock solution in DMSO

96-well cell culture plates

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Plate reader

Procedure:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

Treat the cells with serial dilutions of YKL-1-116 or DMSO (vehicle control).

Incubate the cells for a specified period (e.g., 72 hours).

Add the cell viability reagent according to the manufacturer's instructions.

Measure the absorbance or luminescence using a plate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control and determine

the GI50 (concentration for 50% growth inhibition) value.

Experimental and Logical Workflows
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The following diagrams illustrate a typical experimental workflow for evaluating a CDK7

inhibitor like YKL-1-116 and the logical relationships between different experimental

observations.
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A typical experimental workflow for the evaluation of YKL-1-116.
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Logical relationships of the cellular effects of YKL-1-116.

Conclusion
YKL-1-116 is a potent and selective covalent inhibitor of CDK7 with demonstrated in vitro

activity. Its dual mechanism of action, targeting both cell cycle progression and transcription,

makes it a valuable research tool for studying the roles of CDK7 in normal and cancerous cells

and a potential starting point for the development of novel anti-cancer therapeutics. Further

investigation into its in vivo efficacy, pharmacokinetic properties, and safety profile is warranted.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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